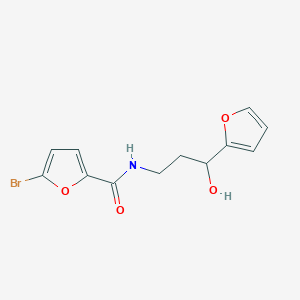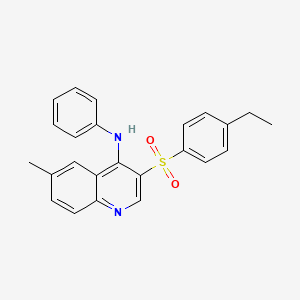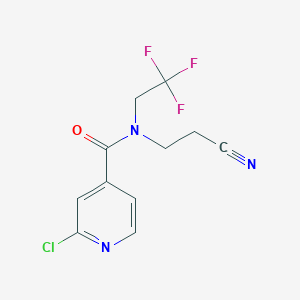![molecular formula C20H25N5O2 B3007122 9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847858-93-9](/img/structure/B3007122.png)
9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of purine and contains a 3,5-dimethylphenyl group . Purine is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . The 3,5-dimethylphenyl group is a derivative of phenol with two methyl groups at the 3rd and 5th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, purine derivatives can be synthesized through various methods . For example, pleuromutilin derivatives were synthesized as inhibitors against Staphylococcus aureus .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine component of the molecule would consist of a six-membered pyrimidine ring fused to a five-membered imidazole ring . The 3,5-dimethylphenyl component would consist of a six-membered benzene ring with two methyl groups .Aplicaciones Científicas De Investigación
Receptor Affinity and Pharmacological Evaluation
Research has explored the potential of derivatives of purine-2,6-dione, similar to the mentioned compound, as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds have been studied for their antidepressant and anxiolytic properties, indicating their relevance in psychotropic activity research (Chłoń-Rzepa et al., 2013).
Adenosine Receptors Affinity
Studies have shown that certain pyrimido and tetrahydropyrazino purinediones exhibit affinity for adenosine receptors (ARs). This includes research on the structural activity relationship and binding modes of these compounds, which can differ in their affinities for various AR subtypes and species (Szymańska et al., 2016).
In Vivo Interactions
The interactions of vinyl chloride with rat-liver DNA have been studied, identifying compounds structurally related to purines and pyrimidines as derivatives formed in these reactions. This has implications for understanding the biochemical interactions of similar compounds (Green & Hathway, 1978).
5-HT1A Receptor Ligands
Research into arylpiperazine derivatives of pyrimido[2,1-f]purine, closely related to the mentioned compound, has shown these derivatives to have high affinity for 5-HT1A and alpha(1) receptors. This research is significant for developing potential treatments for neurological and psychiatric disorders (Jurczyk et al., 2004).
Propiedades
IUPAC Name |
9-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-6-23-18(26)16-17(22(5)20(23)27)21-19-24(10-14(4)11-25(16)19)15-8-12(2)7-13(3)9-15/h7-9,14H,6,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIROQVPAJJVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC(=C4)C)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3007039.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)

![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B3007044.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3007047.png)


![(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid](/img/structure/B3007052.png)

![2-[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B3007055.png)


![1-(benzo[d]thiazol-2-yl)-N-(4-fluorophenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B3007061.png)
